Ethanone,1-(4-bromophenyl)-2-phenoxy-
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Overview
Description
Ethanone,1-(4-bromophenyl)-2-phenoxy- is an organic compound with the molecular formula C14H11BrO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the para position and a phenoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(4-bromophenyl)-2-phenoxy- typically involves the bromination of acetophenone followed by the introduction of a phenoxy group. One common method is as follows:
Bromination of Acetophenone: Acetophenone is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoacetophenone.
Phenoxylation: The 4-bromoacetophenone is then reacted with phenol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide to introduce the phenoxy group, resulting in Ethanone,1-(4-bromophenyl)-2-phenoxy-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(4-bromophenyl)-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-bromo-2-phenoxybenzoic acid.
Reduction: Formation of 1-(4-bromophenyl)-2-phenoxyethanol.
Substitution: Formation of 1-(4-aminophenyl)-2-phenoxyethanone or 1-(4-thiophenyl)-2-phenoxyethanone.
Scientific Research Applications
Ethanone,1-(4-bromophenyl)-2-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethanone,1-(4-bromophenyl)-2-phenoxy- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and phenoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: Similar structure but lacks the phenoxy group.
2-Phenoxyacetophenone: Similar structure but lacks the bromine atom.
4-Bromo-2-phenoxybenzoic acid: An oxidized derivative of Ethanone,1-(4-bromophenyl)-2-phenoxy-.
Uniqueness
Ethanone,1-(4-bromophenyl)-2-phenoxy- is unique due to the presence of both bromine and phenoxy substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-bromophenyl)ethanone;phenoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O.C8H7BrO/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10)7-2-4-8(9)5-3-7/h1-10H;2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZRXAOKVIYING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Br.C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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